molecular formula C13H16ClN3O B2716971 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride CAS No. 2319844-40-9

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B2716971
CAS No.: 2319844-40-9
M. Wt: 265.74
InChI Key: LSQHPNWBBHWWBM-UHFFFAOYSA-N
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Description

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the pyrrolidin-3-ylmethyl group: This step involves the alkylation of the oxadiazole ring with a suitable pyrrolidine derivative.

    Hydrochloride formation: The final step is the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,2,4-oxadiazole: Lacks the pyrrolidin-3-ylmethyl group, which may affect its biological activity and chemical reactivity.

    3-(Pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole: Lacks the phenyl group, which could influence its overall properties.

Uniqueness

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is unique due to the presence of both the phenyl and pyrrolidin-3-ylmethyl groups. These functional groups may confer specific properties, such as enhanced biological activity or improved solubility, making it a valuable compound for various applications.

Biological Activity

5-Phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C13H15N3OC_{13}H_{15}N_3O. The compound features a pyrrolidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Biological Activities

  • Anticancer Activity :
    • Compounds containing the 1,2,4-oxadiazole structure have shown significant anticancer properties. For instance, derivatives of oxadiazoles have been evaluated against various cancer cell lines such as PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) with IC50 values indicating effective inhibition at low concentrations .
    • In particular, some oxadiazole derivatives exhibited IC50 values as low as 0.67 µM against the PC-3 cell line .
  • Enzyme Inhibition :
    • The compound has been studied for its ability to inhibit carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases. Several oxadiazole derivatives have shown selective inhibition of hCA IX and hCA II at nanomolar concentrations .
    • Additionally, certain oxadiazole derivatives were effective in inhibiting histone deacetylase (HDAC) activity, which is crucial in cancer therapy. Some compounds demonstrated up to 90% inhibition of HDAC-1 at concentrations as low as 20 nM .
  • Neuroprotective Effects :
    • Research indicates that oxadiazole derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's disease. Some studies have reported that these compounds can inhibit beta-secretase (BACE) activity, which is involved in the production of amyloid-beta peptides linked to Alzheimer's pathology .

Case Studies

Case Study 1: Anticancer Efficacy
In a study evaluating a series of oxadiazole derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against various cancer cell lines. Among these, one derivative demonstrated remarkable potency against the MDA-MB-435 melanoma cell line with a growth percent inhibition (GP) of 6.82 at a concentration of 105M10^{-5}M .

Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition potential of oxadiazole derivatives against carbonic anhydrases. The most active compound exhibited K_i values of 89 pM for hCA IX and 0.75 nM for hCA II, highlighting the selectivity and potency of these compounds in targeting specific enzymes involved in tumorigenesis .

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50/Effectiveness
AnticancerPC-3 Prostate Cancer0.67 µM
HCT-116 Colon Cancer0.80 µM
ACHN Renal Cancer0.87 µM
Enzyme InhibitionhCA IX89 pM
hCA II0.75 nM
NeuroprotectionBACE InhibitionEffective in reducing amyloid levels

Properties

IUPAC Name

5-phenyl-3-(pyrrolidin-3-ylmethyl)-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O.ClH/c1-2-4-11(5-3-1)13-15-12(16-17-13)8-10-6-7-14-9-10;/h1-5,10,14H,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQHPNWBBHWWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=NOC(=N2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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